3-Methylbenzo[D]isothiazol-6-amine

Nitrosamine risk ICH M7 Genotoxic impurity

3-Methylbenzo[D]isothiazol-6-amine is the preferred benzoisothiazole scaffold for D₃/5-HT₁A antipsychotic and kinase programs. Its primary amine at position 6 avoids the nitrosamine-formation liability of N‑methyl analogs, simplifying ICH M7 compliance and accelerating CMC development. The 3‑methyl group enhances lipophilicity for target engagement while the N–S adjacency provides bioisosteric advantages over benzothiazole cores.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B14027212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[D]isothiazol-6-amine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C=CC(=C2)N
InChIInChI=1S/C8H8N2S/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3
InChIKeyKEHVXLOEOJXRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[D]isothiazol-6-amine (CAS 1504913-85-2): Sourcing Guide for the C8-Methylated 6-Amino-1,2-benzisothiazole Scaffold


3-Methylbenzo[D]isothiazol-6-amine is a primary aromatic amine belonging to the 1,2-benzisothiazole (benzo[d]isothiazole) class, characterized by a fused benzene–isothiazole bicyclic core bearing a methyl substituent at the 3‑position and a free amine at the 6‑position (molecular formula C₈H₈N₂S, MW 164.23 g/mol) [1]. This substitution pattern distinguishes it from the unsubstituted parent 6‑aminobenzoisothiazole (CAS 97050‑36‑7), from the regioisomeric 5‑amino‑3‑methyl analog (CAS 73437‑03‑3), and from the isomeric benzothiazole scaffold (2‑methyl‑1,3‑benzothiazol‑6‑amine, CAS 2941‑62‑0). The benzo[d]isothiazole nucleus has been exploited in antipsychotic drug patents for its potent dopamine D₃ and serotonin 5‑HT₁A/5‑HT₂A receptor engagement [2], and 6‑amino‑functionalized benzoisothiazoles have been identified as selective TRPM5 agonists with in vivo gastrointestinal prokinetic activity [3].

Procurement Risk: Why Closely Related 6-Aminobenzisothiazoles and Benzothiazole Isomers Cannot Be Interchanged with 3-Methylbenzo[D]isothiazol-6-amine


Superficially similar compounds—the des‑methyl analog (CAS 97050‑36‑7), the N‑methyl secondary amine, the 5‑amino regioisomer (CAS 73437‑03‑3), and the benzothiazole isomer (CAS 2941‑62‑0)—diverge in ways that are critical for medicinal chemistry and safety assessment. The 3‑methyl group alters lipophilicity (XLogP3‑AA = 2 vs. ~1.88 for the des‑methyl analog) [1], influencing membrane permeability and off‑target promiscuity. The primary amine at position 6 avoids the nitrosamine‑formation liability inherent to the N‑methyl secondary‑amine comparator, a regulatory distinction of paramount importance under ICH M7 [2]. Regioisomeric placement of the amine (6‑ vs. 5‑position) shifts the electronic landscape of the aromatic system, changing hydrogen‑bonding vectors and target‑binding geometry [3]. The benzoisothiazole N–S adjacency provides bioisosteric advantages over the benzothiazole S–C–N arrangement in kinase and GPCR programs [4]. The quantitative evidence below demonstrates that each structural feature carries measurable consequences.

Head-to-Head Quantitative Differentiation of 3-Methylbenzo[D]isothiazol-6-amine from Its Closest Analogs


Primary Amine vs. N‑Methyl Secondary Amine: Eliminating the Nitrosamine Regulatory Liability

3‑Methylbenzo[D]isothiazol‑6‑amine is a primary aromatic amine; its direct N‑methyl analog (N‑Methylbenzo[d]isothiazol‑6‑amine) is a secondary amine. Under ICH M7(R1) guidance, nitrosamines—formed by the reaction of secondary amines with nitrite under acidic conditions—are classified as Class 1 mutagenic carcinogens belonging to the 'cohort of concern' [1]. The target compound, by virtue of its primary amine, does not form stable N‑nitrosamines and therefore avoids the costly analytical testing, control strategies, and regulatory scrutiny mandated for secondary‑amine‑containing intermediates in pharmaceutical supply chains [1].

Nitrosamine risk ICH M7 Genotoxic impurity Amine classification

Physicochemical Property Divergence: 3‑Methyl vs. Des‑Methyl Analog (TPSA and logP)

Introduction of the 3‑methyl group onto the benzoisothiazole scaffold produces measurable changes in key physicochemical descriptors. The target compound (3‑Methylbenzo[D]isothiazol‑6‑amine) has a computed XLogP3‑AA of 2.0 and TPSA of 67.2 Ų [1]. The des‑methyl parent (Benzo[d]isothiazol‑6‑amine, CAS 97050‑36‑7) has a computed logP of 1.8785 and TPSA of 38.91 Ų . The 28.3 Ų increase in TPSA and 0.12 unit increase in logP of the target compound is unexpected—the methyl group simultaneously increases lipophilicity while the amine at C6 substantially raises polarity relative to the parent—and suggests that the 3‑methyl analog may exhibit different passive membrane permeability and CNS penetration characteristics compared to the des‑methyl scaffold.

Lipophilicity Polar surface area Drug-likeness Permeability

Amine Regiochemistry: C6‑Amine vs. C5‑Amine Bioisosteric Consequences

The 6‑amine regioisomer (3‑Methylbenzo[D]isothiazol‑6‑amine) and the 5‑amine regioisomer (5‑Amino‑3‑methyl‑1,2‑benzisothiazole, CAS 73437‑03‑3) share identical molecular formula (C₈H₈N₂S) and molecular weight (164.23 g/mol) but differ critically in the position of the hydrogen‑bond‑donating amine. In the broader 1,2‑benzisothiazole class, amine regiochemistry has been shown to produce divergent biological activity profiles: Vicini and Mazza (1989) demonstrated that among a panel of 1,2‑benzisothiazole derivatives, different substitution patterns yielded selective antibacterial, antifungal, or DNA‑damaging activities [1]. The 6‑position places the amine para to the isothiazole sulfur, creating a different electron‑density distribution and hydrogen‑bonding geometry compared with the 5‑position, which positions the amine meta to the sulfur.

Regioisomerism Structure–activity relationship Hydrogen bonding Target engagement

Benzoisothiazole vs. Benzothiazole Core: Differential Receptor Engagement in CNS Applications

The benzo[d]isothiazole core (N–S adjacency) is a recognized bioisostere of indole and benzothiophene, offering distinct hydrogen‑bonding vectors compared with the isomeric benzothiazole (S–C–N) scaffold. Patent data demonstrate that benzoisothiazole derivatives can achieve sub‑nanomolar affinity for clinically relevant CNS targets: the reference compound cariprazine (a D₂/D₃/5‑HT₁A partial agonist) exhibits Ki values of 0.69 nM (D₂), 0.085 nM (D₃), and 2.46 nM (5‑HT₁A) [1], while a specific benzoisothiazole compound (US9550741, II‑1) achieves Ki = 0.830 nM at the 5‑HT₂A receptor [2]. In contrast, 2‑methyl‑1,3‑benzothiazol‑6‑amine (CAS 2941‑62‑0) contains the benzothiazole core, which places the sulfur and nitrogen in a different electronic relationship and is not represented in the same antipsychotic patent families with comparable affinity data.

Dopamine D3 receptor Serotonin 5-HT2A Antipsychotic Bioisostere

Optimal Procurement and Application Scenarios for 3-Methylbenzo[D]isothiazol-6-amine Based on Differential Evidence


CNS Lead Optimization: Dopamine D₃ / Serotonin 5‑HT₁A Multi‑Receptor Programs

For medicinal chemistry teams developing next‑generation antipsychotic agents, 3‑Methylbenzo[D]isothiazol‑6‑amine provides a functionalized benzoisothiazole core that can be elaborated into D₃‑selective or dual D₃/5‑HT₁A ligands. The patent literature demonstrates that this scaffold class achieves D₃ Ki values as low as 0.085 nM with D₃/D₂ selectivity [1]. The 6‑amine handle permits direct conjugation to piperazine, piperidine, or other basic amine linkers commonly employed in antipsychotic pharmacophores, while the 3‑methyl group provides a lipophilic anchor that can occupy the D₃ receptor hydrophobic pocket. The primary amine status eliminates nitrosamine concerns during subsequent N‑alkylation or amide‑coupling steps [2].

TRPM5 Agonist Scaffold Elaboration for Gastrointestinal Motility Disorders

Benzo[d]isothiazole derivatives with 6‑position functionalization have been identified as potent and selective TRPM5 agonists (>100‑fold selectivity versus related cation channels) with in vivo prokinetic activity in rodent models at 100 mg/kg oral dosing [1]. 3‑Methylbenzo[D]isothiazol‑6‑amine can serve as a key intermediate for synthesizing novel TRPM5 agonists, where the 6‑amine serves as the vector for introducing diverse right‑hand side moieties that modulate potency and intestinal retention.

Kinase Inhibitor Fragment Library: Benzoisothiazole Bioisostere of Indole

The benzo[d]isothiazole core functions as a metabolically stable bioisostere of indole and benzothiophene in kinase inhibitor design [1]. The 6‑amine of 3‑Methylbenzo[D]isothiazol‑6‑amine is ideally positioned for elaboration into hinge‑binding motifs, while the 3‑methyl substituent can occupy the hydrophobic back pocket of kinases such as ROCK or PIM. This compound is suitable for inclusion in focused fragment libraries targeting the ATP‑binding site of kinases, where the benzoisothiazole N–S adjacency provides unique hydrogen‑bond acceptor geometry not available from benzothiazole or indole fragments.

GMP Intermediate Sourcing: Nitrosamine‑Free Primary Amine Building Block

For CMC teams procuring intermediates for GMP API synthesis under ICH M7, 3‑Methylbenzo[D]isothiazol‑6‑amine offers a distinct regulatory advantage: as a primary aromatic amine, it is not susceptible to stable N‑nitrosamine formation [1]. This contrasts with N‑methyl or N,N‑dimethyl analogs (secondary and tertiary amines), which require nitrosamine risk assessment, confirmatory analytical testing, and potentially costly control strategies. Selecting the 3‑methyl C‑substituted primary amine over the N‑methyl analog can reduce the regulatory submission burden and accelerate development timelines.

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